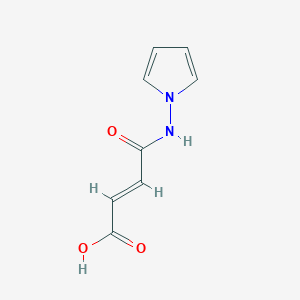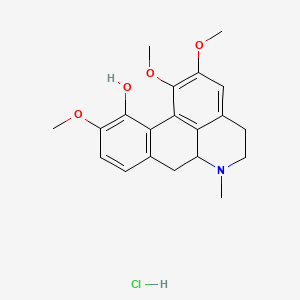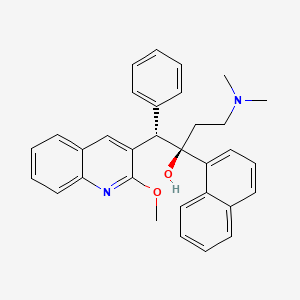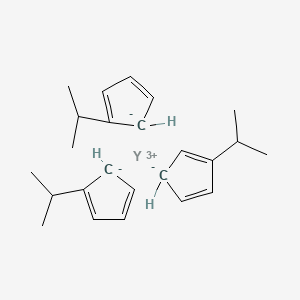
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is a heterocyclic compound that contains a pyrrole ring. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can be achieved through various methods. One common approach involves the reaction of a pyrrole derivative with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent can enhance the yield and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A basic five-membered aromatic heterocycle with one nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrole with diverse biological activities.
Pyrazole: Another five-membered heterocycle with two nitrogen atoms.
Uniqueness
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is unique due to its specific structure, which combines a pyrrole ring with an α,β-unsaturated carbonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(3-4-8(12)13)9-10-5-1-2-6-10/h1-6H,(H,9,11)(H,12,13)/b4-3+ |
InChI-Schlüssel |
XQNAXWCMMNTDEI-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CN(C=C1)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1=CN(C=C1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)

![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)


